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Abstract

Azetidinyl pyrazole amines represent a privileged scaffold in modern medicinal chemistry,
appearing in numerous clinical candidates and approved drugs due to their unique structural
and physicochemical properties.[1][2][3] The rigid, sp3-rich azetidine ring often improves
metabolic stability and aqueous solubility, while the pyrazole amine moiety provides versatile
hydrogen bonding capabilities crucial for target engagement.[1][4] This document provides a
comprehensive guide to scalable and efficient synthetic strategies for producing 3-(azetidin-3-
yl)-1H-pyrazol-5-amine and its derivatives. We present two primary convergent routes, detailing
the synthesis of key intermediates, step-by-step protocols for multigram-scale production, and
critical insights into process optimization and safety.

Introduction: The Strategic Importance of the
Azetidinyl Pyrazole Amine Scaffold

The fusion of an azetidine ring with a pyrazole amine core creates a three-dimensional
structure that is highly sought after in drug discovery. The strained four-membered azetidine
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ring acts as a "bioisostere" for larger, more flexible groups, locking the molecule into a specific
conformation for improved receptor binding and selectivity.[4] The pyrazole ring is a stable
aromatic heterocycle, and its amino substituent is a key pharmacophoric element.[2]
Consequently, this scaffold is a cornerstone in the development of inhibitors for various enzyme
classes, including kinases and proteases.

The primary challenge in accessing these molecules lies in developing synthetic routes that are
not only high-yielding but also robust, safe, and economically viable on a large scale. This
guide addresses this challenge by outlining field-proven, scalable methodologies.

Retrosynthetic Analysis and Strategic Overview

A convergent approach is the most logical and efficient strategy for multigram synthesis. The
target molecule, 3-(azetidin-3-yl)-1H-pyrazol-5-amine, can be disconnected into two primary
building blocks: a protected azetidine synthon and a pyrazole precursor.

Figure 1: High-level retrosynthetic analysis and forward synthesis workflow.

Our focus will be on two primary strategies:

e Route A: Stille Cross-Coupling. This involves coupling an organostannane-functionalized
pyrazole with an electrophilic azetidine. This is a highly reliable and scalable reaction.

¢ Route B: Nucleophilic Addition to a Pyrazole Precursor. This route involves the construction
of the pyrazole ring from an azetidine-containing building block.

Synthesis of Key Intermediates
Intermediate 1: N-Boc-3-iodoazetidine (for Route A)

The synthesis of a stable, electrophilic azetidine precursor is critical. N-Boc-3-iodoazetidine is
an excellent intermediate, prepared from commercially available N-Boc-3-hydroxyazetidine.
The tert-butoxycarbonyl (Boc) group is chosen for its robustness under various reaction
conditions and its facile removal under acidic conditions, which is often the final step in a
synthetic sequence.[5]

Protocol 1: Synthesis of N-Boc-3-iodoazetidine
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Reagent MW ( g/mol ) Amount (g) Moles (mol) Equivalents
N-Boc-3-
o 173.21 25.0 0.144 1.0

hydroxyazetidine
Imidazole 68.08 14.7 0.216 1.5
Triphenylphosphi

PREnyipnosp 262.29 56.8 0.216 1.5
ne
lodine (I2) 253.81 55.0 0.216 1.5

Dichloromethane
(DCM)

- 500 mL - -

Step-by-Step Methodology:

o Reactor Setup: Charge a 1 L three-neck round-bottom flask, equipped with a mechanical
stirrer, a thermometer, and a nitrogen inlet, with N-Boc-3-hydroxyazetidine (25.0 g),
imidazole (14.7 g), triphenylphosphine (56.8 g), and DCM (500 mL).

e Cooling: Cool the resulting slurry to 0 °C using an ice-water bath. The use of low temperature
is crucial to control the exothermicity of the reaction upon addition of iodine.

 lodine Addition: Add iodine (55.0 g) portion-wise over 30 minutes, ensuring the internal
temperature does not exceed 10 °C.

o Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor
the reaction progress by TLC or LC-MS until the starting material is consumed.

o Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (200
mL). Stir vigorously until the dark color dissipates. Separate the organic layer.

» Extraction: Extract the aqueous layer with DCM (2 x 100 mL).

e Washing & Drying: Combine the organic layers, wash with brine (150 mL), dry over
anhydrous sodium sulfate, and filter.
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 Purification: Concentrate the filtrate under reduced pressure. The crude product will contain
triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: 10-
20% ethyl acetate in hexanes) to yield N-Boc-3-iodoazetidine as a white to off-white solid.

Expected Outcome:

e Yield: 32-38 g (78-93%).

e Characterization: Confirm structure using *H NMR, 3C NMR, and MS analysis.
Intermediate 2: 1-Trityl-5-amino-3-(trimethylstannyl)-1H-
pyrazole (for Route A)

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound
with a hydrazine, is a classic and highly effective method for forming the pyrazole core.[6][7][8]
For this route, we require an organometallic handle for the subsequent cross-coupling.
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Figure 2: Workflow for the synthesis of the stannylated pyrazole intermediate.
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Protocol 2: Multi-step Synthesis of the Stannylated Pyrazole

This is a multi-step sequence. For brevity, the final stannylation step is detailed here, assuming
the synthesis of 5-amino-3-iodo-1-trityl-1H-pyrazole. The trityl (Tr) group is used to protect the
N1 position of the pyrazole, directing the subsequent chemistry.

Reagent MW ( g/mol ) Amount (g) Moles (mol) Equivalents
5-Amino-3-iodo-
1-trityl-1H- 518.38 20.0 0.0386 1.0
pyrazole
Hexamethylditin
327.58 15.2 0.0463 1.2
((MesSn)z2)
Pd(PPhs)a 1155.56 2.23 0.0019 0.05
Toluene - 400 mL - -

Step-by-Step Methodology:

 Inert Atmosphere: Charge a 1 L flask with 5-amino-3-iodo-1-trityl-1H-pyrazole (20.0 g) and
Pd(PPhs)a (2.23 g). Purge the flask with nitrogen or argon for 15 minutes.

» Solvent and Reagent Addition: Add anhydrous toluene (400 mL) followed by hexamethylditin
(15.2 g) via syringe.

e Reaction: Heat the mixture to 110 °C and maintain for 4-6 hours. The reaction is typically
complete when the starting iodide is no longer detectable by LC-MS.

» Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (200
mL) and filter through a pad of Celite to remove the palladium catalyst.

 Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be
used directly in the next step after solvent removal. If required, purification can be achieved
by recrystallization from a hexane/ethyl acetate mixture.

Expected Outcome:
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e Yield: 18-20 g (84-93%).

o Characterization: Confirm structure via NMR and MS. The product is sensitive to moisture
and should be used promptly.

Route A: Scalable Synthesis via Stille Cross-

Coupling

The Stille coupling is a powerful C-C bond-forming reaction that is well-tolerated by a wide
range of functional groups, making it ideal for complex fragment coupling.[9]

Protocol 3: Stille Coupling and Final Deprotection

Reagent

(Coupling MW ( g/mol) Amount (g) Moles (mol) Equivalents
Step)

Stannylated

Pyrazole (from 554.21 18.0 0.0325 1.0
3.2)

N-Boc-3-

iodoazetidine 283.10 10.1 0.0357 1.1
(from 3.1)

Pdz(dba)s 915.72 0.89 0.00097 0.03
SPhos 410.48 0.80 0.00195 0.06
CsF 151.90 9.87 0.0650 2.0
1,4-Dioxane - 350 mL - -

Step-by-Step Methodology:
Part 1: Stille Coupling

e Reactor Setup: To a dry 1 L flask under nitrogen, add the stannylated pyrazole (18.0 g), N-
Boc-3-iodoazetidine (10.1 g), Pdz(dba)s (0.89 g), SPhos (0.80 g), and CsF (9.87 g).
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e Solvent Addition: Add anhydrous 1,4-dioxane (350 mL).

o Reaction: Heat the mixture to 100 °C for 8-12 hours. Monitor for the disappearance of the
starting materials by LC-MS.

e Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (300 mL), and filter
through Celite.

 Purification: Concentrate the filtrate and purify the residue by flash chromatography (gradient
elution, 20-50% ethyl acetate in hexanes) to obtain the coupled, fully-protected product.

Part 2: Final Deprotection

Acidic Cleavage: Dissolve the purified coupled product in DCM (150 mL) and cool to 0 °C.
o TFA Addition: Add trifluoroacetic acid (TFA, 50 mL) dropwise.

e Reaction: Stir the mixture at room temperature for 2-4 hours until deprotection is complete
(monitored by LC-MS).

» Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove
excess TFA and DCM.

o Basification & Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath.
Carefully adjust the pH to >10 with 2M NaOH solution. Extract the aqueous phase with a 3:1
mixture of Chloroform/Isopropanol (5 x 100 mL).

e Final Product Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and
concentrate to yield the final product, 3-(azetidin-3-yl)-1H-pyrazol-5-amine.

Scalability and Safety Considerations:

» Toxicity: Organotin reagents are toxic. Hexamethylditin and the resulting byproducts must be
handled in a well-ventilated fume hood with appropriate personal protective equipment
(PPE). All tin-containing waste must be quenched with aqueous KF and disposed of
according to institutional guidelines.
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» Exotherms: The deprotection step with TFA can be exothermic and should be performed with
cooling.

o Palladium Catalysts: These are expensive. On a larger scale, catalyst loading can often be
reduced. Post-reaction, palladium can be recovered and recycled.

Characterization of Final Product

The final product should be thoroughly characterized to ensure identity and purity before its use
in drug development workflows.

Expected Results for 3-(azetidin-3-yl)-1H-

Analysis .
pyrazol-5-amine
Signals corresponding to azetidine CH and CH:2
protons, a pyrazole CH proton, and
1H NMR exchangeable NH/NH: protons. The integration
and splitting patterns should be consistent with
the structure.[10][11]
Resonances for the azetidine and pyrazole
13C NMR
carbons.
Calculated m/z for C7H11N4 [M+H]* should
HRMS (ESI+) -
match the observed value within 5 ppm.
=295% ically analyzed at 220 nm and 254
HPLC Purity (typically Y
nm).
Conclusion

The synthetic routes detailed in this application note provide robust and scalable methods for
the production of azetidinyl pyrazole amines. The Stille cross-coupling route (Route A) offers
high convergence and reliability, leveraging well-established palladium catalysis. Careful
consideration of the choice of protecting groups and the safe handling of toxic reagents like
organostannanes are paramount for successful scale-up. These protocols provide a solid
foundation for researchers and drug development professionals to access multigram quantities
of this critical chemical scaffold, enabling further exploration in medicinal chemistry programs.

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://www.mdpi.com/1420-3049/28/3/1091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6272934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025).
International Journal of Advancement in Chemical Science.

¢ Synthetic strategies, i and ii to build pyrazole ring. (n.d.). ResearchGate. [Link]
» synthesis of pyrazoles. (2019). YouTube. [Link]

e Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

» Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

o Optimization of the reaction conditions towards the formation of pyrazole. (n.d.).
ResearchGate. [Link]

¢ Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the
Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

e Amine Protection/a-Activation with the tert-Butoxythiocarbonyl Group: Application to
Azetidine Lithiation—Electrophilic Substitution. (2014). ACS Publications. [Link]

o Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
(2021). PMC. [Link]

o Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates
having an amide linkage. (n.d.). ResearchGate. [Link]

e A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and
Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

o Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and
Carbapenem-Resistant Acinetobacter baumannii. (2022). PMC. [Link]

o Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. [Link]

o New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-
Added Building Blocks. (2022). PMC. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.researchgate.net/figure/Synthetic-strategies-i-and-ii-to-build-pyrazole-ring_fig2_322646399
https://www.youtube.com/watch?v=Fj2V4IMpS9g
https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
https://encyclopedia.pub/entry/31206
https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-towards-the-formation-of-pyrazole_tbl2_337583794
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009117/
https://pubs.acs.org/doi/10.1021/ol503463q
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8278280/
https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-towards-the-formation-of-pyrazole-pyridine_tbl2_337583794
https://www.preprints.org/manuscript/202312.1932/v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788339/
https://www.mdpi.com/1420-3049/29/16/3679
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940176/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6272934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF PYRAZOLE
CAPPED 2-AZITIDINONE DERIVATIVES. (2019). Research Journal of Life Sciences,
Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-
cycloaddition key steps. (2017). PMC. [Link]

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological
Applications. (n.d.). Oriental Journal of Chemistry. [Link]

A kind of preparation method of pyrazole derivatives. (n.d.).

Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (n.d.).
American Chemical Society. [Link]

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
PubMed. [Link]

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
[Link]

Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave
technique and studies of their antibacterial activity. (n.d.). NIScPR. [Link]

(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF
PYRAZOLE CAPPED 2-AZITIDINONE DERIVATIVES. (2019). ResearchGate. [Link]

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
PMC. [Link]

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole
Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.rjlbpcs.com/wp-content/uploads/2019/02/SYNTHESIS-CHARACTERIZATION-AND-ANTI-MICROBIAL-ACTIVITY-OF-PYRAZOLE-CAPPED-2-AZITIDINONE-DERIVATIVES.pdf
https://www.mdpi.com/1420-3049/28/18/6462
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5518179/
https://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.acs.org/meetings/acs-meetings/fall-2024/program-and-events/poster-board-1203.html
https://pubmed.ncbi.nlm.nih.gov/38180126/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6632015/
https://nopr.niscpr.res.in/handle/123456789/10107
https://www.researchgate.net/publication/336496464_SYNTHESIS_CHARACTERIZATION_AND_ANTI-MICROBIAL_ACTIVITY_OF_PYRAZOLE_CAPPED_2-AZITIDINONE_DERIVATIVES
https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758254/
https://www.mdpi.com/1422-0067/27/3/1135
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6272934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023).
PMC. [Link]

o Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of
Herbicidal Acyl. (2025). chemrxiv.org. [Link]

o Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023).
MDPI. [Link]

e Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First
Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-
1H-pyridin-1-amines. (n.d.). PMC. [Link]

e Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

o A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed
Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]

o Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot
Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

e (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
(2026). ResearchGate. [Link]

e Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-
cycloaddition key steps. (2024). Beilstein Journals. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864705/
https://chemrxiv.org/engage/chemrxiv/article-details/654e0a7f5a42f558d697841c
https://www.mdpi.com/1420-3049/28/3/1090
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473859/
https://www.mdpi.com/1422-0067/24/9/7834
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018258/
https://www.organic-chemistry.org/abstracts/lit2/076.shtm
https://www.researchgate.net/publication/377817087_PYRAZOLE_SCAFFOLDS_A_PROMISING_FRONTIER_IN_DRUG_DISCOVERY
https://www.beilstein-journals.org/bjoc/articles/13/159
https://www.benchchem.com/product/b6272934?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6272934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

e 3. researchgate.net [researchgate.net]
e 4. lifechemicals.com [lifechemicals.com]
e 5. pubs.acs.org [pubs.acs.org]

e 6. youtube.com [youtube.com]

e 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-
cycloaddition key steps - PMC [pmc.ncbi.nim.nih.gov]

e 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-
cycloaddition key steps [beilstein-journals.org]

¢ 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives -
PMC [pmc.ncbi.nim.nih.gov]

¢ 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates
[mdpi.com]

¢ To cite this document: BenchChem. [Application Note & Protocols: Scalable Synthesis
Routes for Azetidinyl Pyrazole Amines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6272934/docs#application-note-protocols-scalable-
synthesis-routes-for-azetidinyl-pyrazole-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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